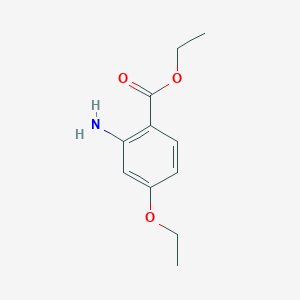

Ethyl 2-amino-4-ethoxybenzoate

Description

Ethyl 2-amino-4-ethoxybenzoate is an aromatic ester derivative characterized by an amino group at the 2-position and an ethoxy group at the 4-position of the benzoate ring. This compound is structurally related to para-aminobenzoic acid (PABA) derivatives, which are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis. Notably, this compound is listed as discontinued in commercial catalogs , suggesting challenges in synthesis, stability, or market demand compared to similar analogs.

Properties

IUPAC Name |

ethyl 2-amino-4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTUQRRQYNPNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-amino-4-ethoxybenzoate with structurally related esters, focusing on physicochemical properties, functional groups, and applications.

Structural and Functional Group Comparisons

Notes:

- Ethoxylated ethyl-4-aminobenzoate has significantly higher molecular weight (1266.6 vs. ~200–400 g/mol for others) due to extensive ethoxylation (25 ethylene oxide units). This increases water solubility, making it suitable for cosmetic formulations .

- Nitro-containing analogs (e.g., Ethyl 4-nitrobenzoylacetate) exhibit higher reactivity in electrophilic substitutions due to electron-withdrawing nitro groups, unlike the electron-donating amino group in the target compound .

Physicochemical and Stability Considerations

- Solubility: this compound’s amino and ethoxy groups balance polarity, likely rendering it soluble in polar aprotic solvents (e.g., DMSO). In contrast, Ethoxylated ethyl-4-aminobenzoate’s high water solubility (>99% purity) is advantageous in aqueous formulations .

- Reactivity: The amino group in the target compound may participate in diazotization or acylation reactions, whereas nitro analogs are more suited for reduction reactions to form amines .

- Stability: this compound’s discontinued commercial status hints at instability (e.g., oxidation of the amino group) compared to nitro or ethoxylated derivatives, which are more shelf-stable.

Q & A

Q. What computational tools are effective for predicting the environmental fate of this compound?

- Methodological Answer : Apply EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate predictions with experimental soil/water half-life studies under OECD 307 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.